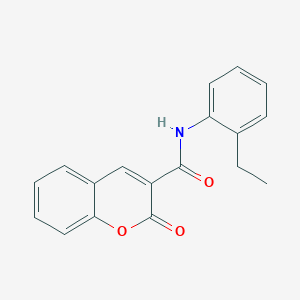

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Métodos De Preparación

The synthesis of N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-ethylphenylamine with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Análisis De Reacciones Químicas

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the amide group.

Hydrolysis: Acidic or basic hydrolysis can break the amide bond, leading to the formation of 2-ethylphenylamine and 2-oxo-2H-chromene-3-carboxylic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : This compound has been studied for its ability to inhibit the growth of Staphylococcus aureus by targeting its capsular protein (Cap5O). By binding to the catalytic residue CYS-258 of Cap5O, it disrupts the synthesis of capsular polysaccharides (CPS), leading to reduced bacterial virulence and increased susceptibility to immune responses.

- Anticancer Properties : Research indicates that derivatives of chromene exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the chromene structure can enhance its apoptotic effects on MDA-MB-231 breast cancer cells .

2. Organic Synthesis

- Building Block for Complex Molecules : N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it useful in creating more complex organic compounds with tailored properties.

- Asymmetric Synthesis : The compound has been utilized in π-stacking interactions to facilitate asymmetric synthesis, yielding chiral molecules with improved selectivity. This application is particularly valuable in pharmaceutical chemistry where enantiomerically pure compounds are often required.

3. Material Science

- Development of Functionalized Polymers : The compound is explored for its potential in developing new materials with specific properties. Its ability to form stable complexes with various substrates positions it as a candidate for applications in environmental science, particularly in pollutant removal.

Case Studies

Mecanismo De Acción

The mechanism of action of N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it may interact with DNA or proteins, leading to the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide: Contains a chlorine atom instead of an ethyl group.

N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Contains a hydroxyl group instead of an ethyl group.

These similar compounds may exhibit different biological activities and properties due to the presence of different substituents on the phenyl ring, highlighting the uniqueness of this compound.

Actividad Biológica

N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivative class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

Chemical Structure : The compound features a chromene core with an ethylphenyl group and a carboxamide functional group, which contribute to its biological properties. Its molecular formula is C16H15NO3, with a molecular weight of approximately 285.29 g/mol.

Synthesis : The synthesis typically involves several steps, including the formation of the chromene framework followed by the introduction of the ethylphenyl and carboxamide groups. Various synthetic routes have been documented, emphasizing its utility as a precursor for other biologically active derivatives.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties , particularly against Staphylococcus aureus and Escherichia coli. Research indicates that it inhibits bacterial growth by targeting specific proteins involved in cell wall synthesis.

- Mechanism of Action : The compound binds to the catalytic residue CYS-258 of the capsular protein (Cap5O) in S. aureus, disrupting capsular polysaccharide (CPS) synthesis. This action decreases bacterial virulence and enhances susceptibility to host immune responses.

Anticancer Activity

The compound exhibits significant anticancer properties , with studies showing efficacy against various cancer cell lines.

- Case Study : In vitro studies revealed that this compound demonstrated cytotoxic effects on human tumor cell lines, including prostate and ovarian cancer cells. The compound's IC50 values ranged from 1.14 µM to 9.27 µM, indicating potent activity against these cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, blocking pathways involved in inflammation and cell proliferation.

- Modulation of Signaling Pathways : It may influence various signaling pathways that are crucial for cellular responses to stress and damage.

- Interaction with Biological Macromolecules : Techniques such as NMR spectroscopy and X-ray crystallography have been employed to study its binding affinities with proteins and DNA, revealing insights into its biochemical interactions.

Research Findings

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-12-7-3-5-9-15(12)19-17(20)14-11-13-8-4-6-10-16(13)22-18(14)21/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWKJHIYPCZEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.